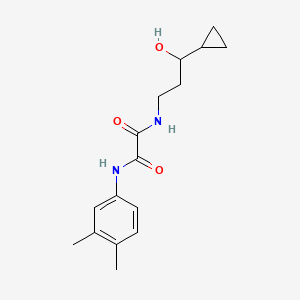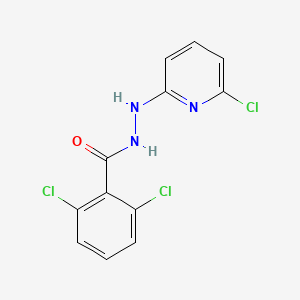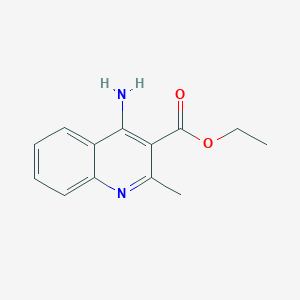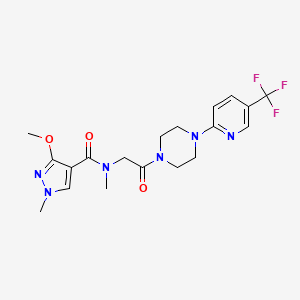![molecular formula C21H16Cl2N2O3S B2811256 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-12-3](/img/structure/B2811256.png)
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound with a complex structure . It is also known by its synonyms such as “(E)-(2,6-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine” and "Benzaldehyde, 4-[(4-methylphenyl)thio]-3-nitro-, O-[(2,6-dichlorophenyl …]" .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a sulfanyl group, a nitro group, a carbaldehyde group, and an oxime group . The exact structure would need to be determined through detailed analysis such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthesis and Materials Development
The compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is not directly mentioned in the literature. However, related sulfanyl-substituted compounds have been investigated for their potential in materials science, including the development of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through the thermal polycondensation of benzidine derivatives with dianhydrides and are investigated for their optical and mechanical properties (Tapaswi et al., 2015).
Chemiluminescence and Oxidation Studies
Sulfanyl-substituted compounds have been synthesized and evaluated for their base-induced chemiluminescence properties. The studies involve the oxidation of such compounds to their sulfinyl and sulfonyl derivatives, exploring their potential in light-emitting reactions (Watanabe et al., 2010). These findings suggest applications in analytical chemistry and materials science where light emission under specific conditions is desirable.
Biological Activity and Drug Development
Research into the structural characterization of sulfanyl-substituted dihydropyrimidine derivatives reveals potential as dihydrofolate reductase inhibitors. Through X-ray diffraction and molecular docking simulations, these compounds show promise in the development of new therapeutic agents, highlighting the versatility of sulfanyl-substituted compounds in medicinal chemistry (Al-Wahaibi et al., 2021).
Photoacid Generators for Polymer Resists
The synthesis and study of sulfonated oximes, including those with sulfanyl groups, have demonstrated their potential as photoacid generators in polymer resists. The photochemical properties of these compounds are explored for their ability to release acids upon irradiation, which is crucial for the development of advanced photolithographic processes (Plater et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime, suggests that any clothing contaminated by the product should be immediately removed, and the area should be evacuated . A physician should be consulted, and the safety data sheet should be shown to them .
Propiedades
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-5-8-16(9-6-14)29-21-10-7-15(11-20(21)25(26)27)12-24-28-13-17-18(22)3-2-4-19(17)23/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECAYEVPTUSXMI-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2811173.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2811174.png)
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2811176.png)
![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)
![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)


![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)
![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)



